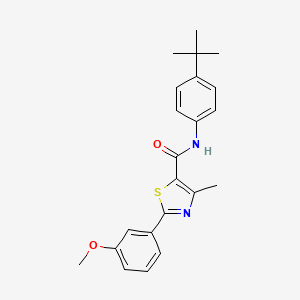
Cox-1/2-IN-4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cox-1/2-IN-4 is a dual inhibitor of cyclooxygenase-1 and cyclooxygenase-2 enzymes. These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain processes. This compound has been studied for its potential anti-inflammatory and anticancer properties, making it a compound of significant interest in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Cox-1/2-IN-4 involves multiple steps, typically starting with the preparation of a quinazoline derivative. The key steps include:
Formation of the Quinazoline Core: This is achieved through the reaction of anthranilic acid with formamide under high-temperature conditions.
Substitution Reactions: Various substituents are introduced to the quinazoline core through nucleophilic substitution reactions. Common reagents include halogenated compounds and phenyl derivatives.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions: Cox-1/2-IN-4 undergoes several types of chemical reactions, including:
Oxidation: Conversion of the quinazoline derivative to its 3-oxide form.
Substitution: Introduction of various substituents to enhance its inhibitory activity.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or other peroxides are commonly used for oxidation reactions.
Nucleophiles: Halogenated compounds and phenyl derivatives are used in substitution reactions.
Major Products: The major product of these reactions is the 3-oxide form of the quinazoline derivative, which exhibits significant inhibitory activity against cyclooxygenase-1 and cyclooxygenase-2 .
Wissenschaftliche Forschungsanwendungen
Cox-1/2-IN-4 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the inhibition of cyclooxygenase enzymes.
Biology: Investigated for its effects on inflammatory pathways and its potential to modulate immune responses.
Medicine: Explored as a potential therapeutic agent for inflammatory diseases and certain types of cancer.
Wirkmechanismus
Cox-1/2-IN-4 exerts its effects by inhibiting the activity of cyclooxygenase-1 and cyclooxygenase-2 enzymes. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. By inhibiting these enzymes, this compound reduces the production of pro-inflammatory prostaglandins, thereby exerting its anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Celecoxib: A selective cyclooxygenase-2 inhibitor used to treat pain and inflammation.
Ibuprofen: A non-selective cyclooxygenase inhibitor with anti-inflammatory, analgesic, and antipyretic properties.
Diclofenac: Another non-selective cyclooxygenase inhibitor commonly used for pain relief.
Uniqueness of Cox-1/2-IN-4: this compound is unique in its ability to inhibit both cyclooxygenase-1 and cyclooxygenase-2 enzymes with high potency. This dual inhibition provides a broader anti-inflammatory effect compared to selective inhibitors like celecoxib .
Eigenschaften
Molekularformel |
C22H24N2O2S |
|---|---|
Molekulargewicht |
380.5 g/mol |
IUPAC-Name |
N-(4-tert-butylphenyl)-2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C22H24N2O2S/c1-14-19(27-21(23-14)15-7-6-8-18(13-15)26-5)20(25)24-17-11-9-16(10-12-17)22(2,3)4/h6-13H,1-5H3,(H,24,25) |
InChI-Schlüssel |
LVWLJRCNLLCLBW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC(=N1)C2=CC(=CC=C2)OC)C(=O)NC3=CC=C(C=C3)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


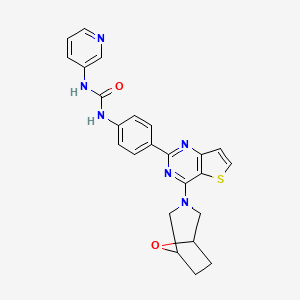
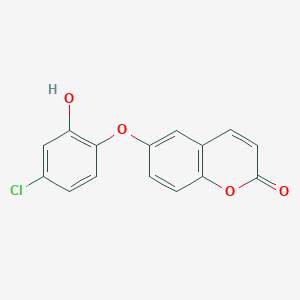
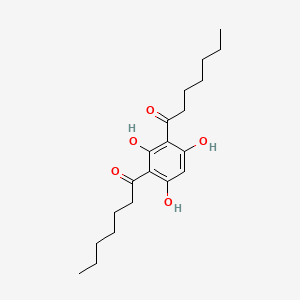
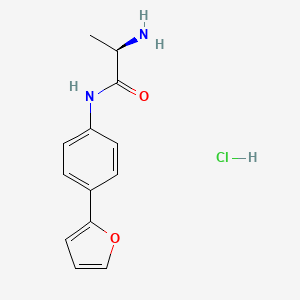
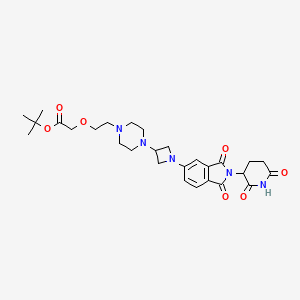
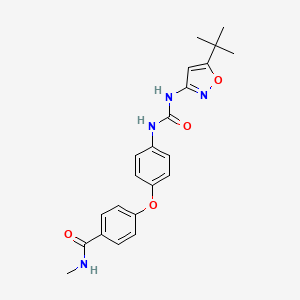
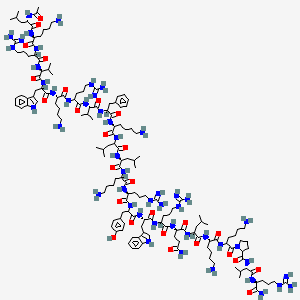
![[99mTc]Tc-6 C1](/img/structure/B15138052.png)
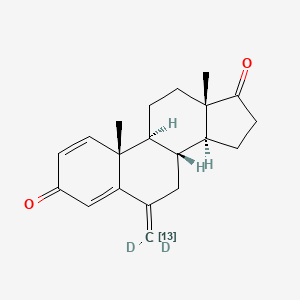


![1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-3-[[(6S)-6-methoxy-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl]sulfonyl]urea](/img/structure/B15138084.png)
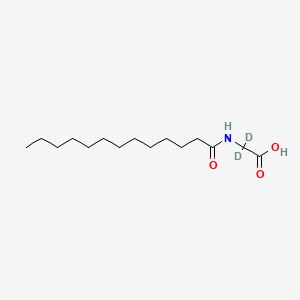
![(2R,3R,4R)-4-[2-(cyclopropylmethylamino)ethyl]-2-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-carbazol-3-amine](/img/structure/B15138103.png)
